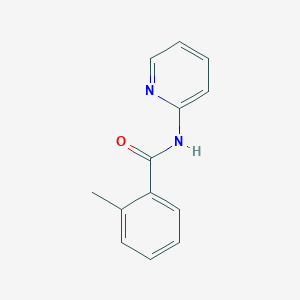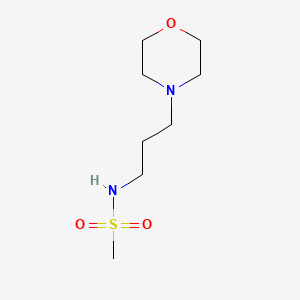
3,6-Dimethylocta-1,7-diyne-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylocta-1,7-diyne-3,6-diol: is an organic compound with the molecular formula C10H14O2 . It is characterized by the presence of two hydroxyl groups and two triple bonds within its carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylocta-1,7-diyne-3,6-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the rearrangement of chiral 2,3-epoxy alcohols using a system of triphenylphosphine, pyridine, iodine, and water . This method ensures the formation of the compound with high specificity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethylocta-1,7-diyne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds
Applications De Recherche Scientifique
Chemistry: 3,6-Dimethylocta-1,7-diyne-3,6-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials with specific properties .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high-strength polymers and advanced coatings .
Mécanisme D'action
The mechanism by which 3,6-Dimethylocta-1,7-diyne-3,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and triple bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby influencing various chemical and biological processes .
Comparaison Avec Des Composés Similaires
- 2,6-Dimethylocta-1,7-diene-3,6-diol
- 3,7-Dimethylocta-1,6-dien-3-ol
- [(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate
Comparison: 3,6-Dimethylocta-1,7-diyne-3,6-diol is unique due to the presence of two triple bonds and two hydroxyl groups, which confer distinct chemical properties and reactivity. In contrast, similar compounds like 2,6-Dimethylocta-1,7-diene-3,6-diol and 3,7-Dimethylocta-1,6-dien-3-ol contain double bonds instead of triple bonds, resulting in different reactivity and applications .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3,6-dimethylocta-1,7-diyne-3,6-diol |
InChI |
InChI=1S/C10H14O2/c1-5-9(3,11)7-8-10(4,12)6-2/h1-2,11-12H,7-8H2,3-4H3 |
Clé InChI |
UPWRHWJHTJMOSW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(C#C)O)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)






![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)

![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
